6-aminoquinoxaline-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-aminoquinoxaline-5-carboxylic acid: is a heterocyclic compound containing a quinoxaline core structure. Quinoxalines are known for their diverse biological activities and are used in various pharmaceutical and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-aminoquinoxaline-5-carboxylic acid typically involves the condensation of o-phenylenediamine with a suitable dicarbonyl compound, followed by further functionalization. One common method includes the reaction of o-phenylenediamine with diethyl oxalate to form the quinoxaline ring, which is then aminated and carboxylated under specific conditions .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 6-aminoquinoxaline-5-carboxylic acid can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of quinoxaline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of substituted quinoxaline derivatives with different functional groups.
Scientific Research Applications
Chemistry: 6-aminoquinoxaline-5-carboxylic acid is used as a building block in the synthesis of various bioactive molecules and materials. It serves as a precursor for the development of fluorescent materials and dyes .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an acetylcholinesterase inhibitor, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer’s . It also shows promise in antimicrobial and anticancer research .
Industry: The compound is used in the development of organic sensitizers for solar cell applications and polymeric optoelectronic materials .
Mechanism of Action
The mechanism of action of 6-aminoquinoxaline-5-carboxylic acid in biological systems involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of acetylcholine and thereby enhancing cholinergic signaling . This interaction is crucial for its potential therapeutic effects in neurodegenerative diseases.
Comparison with Similar Compounds
Quinoxaline: The parent compound, known for its broad range of biological activities.
6-aminoquinoxaline: A closely related compound with similar biological properties.
Quinoline: Another nitrogen-containing heterocycle with significant medicinal applications.
Uniqueness: 6-aminoquinoxaline-5-carboxylic acid stands out due to its specific functional groups (amino and carboxyl) that confer unique reactivity and potential for diverse applications in medicinal chemistry and material science .
Properties
CAS No. |
2742657-36-7 |
---|---|
Molecular Formula |
C9H7N3O2 |
Molecular Weight |
189.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.